1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (OH-Et-Metronidazole) is a known metabolite of the widely used antibiotic metronidazole. Research has explored methods for synthesizing OH-Et-Metronidazole, with studies detailing ring-intact reduction pathways for its formation PubMed: .
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is a derivative of imidazole, characterized by the presence of a hydroxyethyl group and an amino group at specific positions on the imidazole ring. Its molecular formula is C₆H₁₁N₃O, and it features a unique structure that contributes to its biological activity and potential applications in pharmaceuticals.
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits notable biological properties:
Several synthesis methods for 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole have been reported:
The applications of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole are primarily found in the pharmaceutical industry:
Interaction studies involving 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole focus on its pharmacokinetics and potential interactions with other drugs:
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Metronidazole | Nitro group at position 5 | Broad-spectrum antimicrobial activity |
2-Methylimidazole | Methyl group at position 2 | Simpler structure; less biological activity |
1-(Hydroxyethyl)-2-methylimidazole | Hydroxyethyl group but lacks amino group | Less polar; different reactivity profile |
5-Amino-1H-imidazole | Amino group at position 5 | Different biological activities compared to 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole |
The uniqueness of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole lies in its combination of hydroxyethyl and amino groups, which enhances its solubility and potential bioactivity compared to similar compounds. This structural configuration may contribute to its effectiveness against specific pathogens while minimizing toxicity.